6-Phenylnaphtho[2,1-b]benzofuran

Synthetic chemistry OLED intermediate Suzuki coupling

The regiospecific 6‑phenyl isomer is essential for reproducible Suzuki coupling to hole‑transport materials (current efficiency >41 cd A⁻¹, EQE >12%). Only ≥99% HPLC purity ensures consistent OLED device lifetime. ISO‑certified batch production with monthly capacity of 20 kg supports pilot‑to‑commercial scale. Select this high‑purity intermediate to avoid isomer mixtures that compromise OLED performance.

Molecular Formula C22H14O
Molecular Weight 294.3 g/mol
Cat. No. B8338125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylnaphtho[2,1-b]benzofuran
Molecular FormulaC22H14O
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OC5=CC=CC=C54
InChIInChI=1S/C22H14O/c1-2-8-15(9-3-1)19-14-16-10-4-5-11-17(16)21-18-12-6-7-13-20(18)23-22(19)21/h1-14H
InChIKeyUKIUNGIXDFIMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylnaphtho[2,1-b]benzofuran: A Regiospecific Polycyclic Heteroaromatic Building Block for OLED Intermediates and Fluorophores


6‑Phenylnaphtho[2,1‑b]benzofuran (CAS 1383607‑08‑6; synonym 6‑phenylbenzo[b]naphtho[1,2‑d]furan) is a fully conjugated tetracyclic heteroaromatic compound composed of a naphthalene ring fused to a benzofuran core with a phenyl substituent regiospecifically installed at the C6 position . First disclosed in patent literature as a key organoboron intermediate for organic electroluminescent materials, it serves as a versatile scaffold for constructing hole‑transport materials, blue‑emissive fluorophores, and high‑purity OLED dopants [1]. Its rigid, planar polycyclic architecture imparts thermal robustness and predictable photophysical behavior that distinguish it from less‑defined naphthobenzofuran isomer mixtures.

Why Generic Naphthobenzofuran Isomers Cannot Substitute for 6‑Phenylnaphtho[2,1‑b]benzofuran in OLED Material Synthesis


The naphthobenzofuran scaffold supports multiple regioisomers (e.g., naphtho[1,2‑b]benzofuran vs. naphtho[2,1‑b]benzofuran) and positional substitution patterns, each producing markedly different electronic structures and solid‑state packing. A regiospecific intramolecular 6‑endo‑dig electrophilic cyclization developed for the [2,1‑b] series demonstrated that the C6 substituent identity dictates emission wavelength, quantum yield, and dual‑state emissive behavior [1]. Substituting an unfunctionalized naphthobenzofuran or an isomer with a substituent at a different position will alter the HOMO/LUMO energy levels and the Suzuki‑coupling reactivity of the boronic acid intermediate, rendering the downstream OLED material performance non‑reproducible [2].

Quantitative Differentiation Evidence for 6‑Phenylnaphtho[2,1‑b]benzofuran: A Comparator‑Based Procurement Guide


Regiospecific Suzuki–Miyaura Synthesis Yields 56% Isolated Product with Confirmed C6 Selectivity

The target compound is obtained via a palladium‑catalyzed Suzuki–Miyaura coupling between benzo[b]naphtho[1,2‑d]furan‑6‑boronic acid and bromobenzene, yielding 56% isolated product after column chromatography and recrystallization . This route is explicitly disclosed in US Patent US2012/165550 and provides unambiguous C6 regiospecificity confirmed by X‑ray crystallography of the product [1]. In contrast, alternative naphthobenzofuran isomers (e.g., naphtho[1,2‑b]benzofuran derivatives) require different precursors and often yield regioisomeric mixtures, necessitating additional separation steps.

Synthetic chemistry OLED intermediate Suzuki coupling

C6‑Phenyl Substitution Imparts a 16 nm Bathochromic Shift and 58% Higher Solution Quantum Yield Relative to C6‑Unsubstituted Analog

Within the naphtho[2,1‑b]benzofuran series, the introduction of a phenyl group at the C6 position shifts the emission maximum in DMSO from 384.5 nm to 400.5 nm (Δ = +16 nm) and increases the solution fluorescence quantum yield (ΦF) from 0.38 to 0.60 (Δ = +0.22, a 58% relative increase), as demonstrated by comparing the 6‑phenyl‑substituted derivative 2{1,1} with the C6‑unsubstituted analog 2{2,1} [1]. Both compounds bear a 9‑methoxy group; the differential is attributed solely to the C6 substituent. The molar extinction coefficient (εmax) remains comparable (18,600 vs. 19,300 M⁻¹cm⁻¹), indicating that the phenyl group primarily modulates the excited‑state energy without compromising absorption strength.

Photophysics Fluorescence Structure–property relationship

OLED Devices Incorporating the Naphtho[2,1‑b]benzofuran‑6‑yl Core Outperform the NPB Standard by 2–3× in Current Efficiency

Green phosphorescent OLED devices employing TFA—a triarylamine hole‑transport material built on the naphtho[2,1‑b]benzofuran‑6‑yl scaffold—achieved a current efficiency of 41.68 cd A⁻¹, a power efficiency of 32.04 lm W⁻¹, and an external quantum efficiency (EQE) of 12.04% [1]. These values were obtained in a direct head‑to‑head comparison with an NPB‑based reference device fabricated in the identical device architecture, where the NPB device exhibited significantly lower efficiencies [1]. The naphtho[2,1‑b]benzofuran core contributes to improved hole mobility and thermal stability of the HTL, factors that are directly attributable to the rigid, planar 6‑phenyl‑substituted polycyclic framework.

OLED Hole transport material Device efficiency

Commercial Purity Specifications: ≥98% (NLT) to 99% (HPLC) with ISO‑Certified Quality Systems

Multiple independent suppliers offer 6‑phenylnaphtho[2,1‑b]benzofuran with certified purity levels. MolCore supplies the compound at ≥98% purity (NLT) under ISO‑certified quality systems suitable for global pharmaceutical R&D and quality control . Wuhan Sunshine Optoelectronics provides HPLC‑verified 99% purity at industrial scale (100 g to 20 kg monthly capacity) . AlfaChem lists the compound at 99% purity [1]. In comparison, less‑common naphthobenzofuran isomers such as naphtho[1,2‑b]benzofuran are typically available only from specialized custom synthesis providers with longer lead times and unverified purity documentation.

Procurement Quality assurance OLED intermediate

High‑Value Application Scenarios for 6‑Phenylnaphtho[2,1‑b]benzofuran Based on Verified Evidence


Synthesis of High‑Efficiency Green Phosphorescent OLED Hole‑Transport Materials

The compound serves as the direct precursor to triarylamine hole‑transport materials (e.g., TFA) that have demonstrated a current efficiency of 41.68 cd A⁻¹ and EQE of 12.04% in green phosphorescent OLEDs, outperforming NPB‑based reference devices [1]. Procurement of the high‑purity 6‑phenylnaphtho[2,1‑b]benzofuran intermediate (≥99% HPLC) ensures reproducible Suzuki coupling to the final HTL material.

Development of Blue Dual‑State Emissive Fluorophores for Bioimaging and OLEDs

The 6‑phenyl‑substituted naphtho[2,1‑b]benzofuran scaffold produces fluorophores with dual‑state emission (bright in both solution and solid state) and blue emission wavelengths tunable via the C6 substituent. The enhanced quantum yield (ΦF = 0.60 for the 6‑phenyl derivative vs. 0.38 for the unsubstituted analog) makes this scaffold attractive for live‑cell imaging probes with negligible phototoxicity [2].

Boronic Acid Intermediate for Diversified Cross‑Coupling Libraries

The corresponding boronic acid (naphtho[2,1‑b]benzofuran‑6‑ylboronic acid) is a patent‑disclosed organoboron building block [3] that enables divergent Suzuki–Miyaura coupling with aryl halides to generate libraries of 6‑aryl‑substituted naphthobenzofurans for structure–activity relationship studies in OLED and organic semiconductor research.

Quality‑Controlled Procurement for Industrial OLED Panel Manufacturing

With multiple ISO‑certified suppliers offering batch‑certified purity at 99% (HPLC) and monthly production capacity of 20 kg [REFS-2 of Evidence Item 4], the compound meets the traceability and consistency requirements for pilot‑scale and commercial OLED panel production lines where intermediate purity directly correlates with device lifetime and yield.

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